Cysteine thiol probe

Catalog No.
S3001295
CAS No.
M.F
C11H12BrNO3S
M. Wt
318.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cysteine thiol probe

Product Name

Cysteine thiol probe

IUPAC Name

methyl (2R)-2-[(4-bromobenzoyl)amino]-3-sulfanylpropanoate

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.19 g/mol

InChI

InChI=1S/C11H12BrNO3S/c1-16-11(15)9(6-17)13-10(14)7-2-4-8(12)5-3-7/h2-5,9,17H,6H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

QLAHQHTYCQKQLI-VIFPVBQESA-N

solubility

not available

Canonical SMILES

COC(=O)C(CS)NC(=O)C1=CC=C(C=C1)Br

Isomeric SMILES

COC(=O)[C@H](CS)NC(=O)C1=CC=C(C=C1)Br

Cysteine thiol probes are electrophilic compounds designed to form stable, covalent bonds with the nucleophilic thiol side chain of cysteine residues in proteins and peptides. This reactivity is fundamental to applications in activity-based protein profiling (ABPP), bioconjugation, and cellular imaging. Traditional probes primarily rely on two mechanisms: S_N2 substitution, characteristic of iodoacetamides (IAA), and Michael addition, used by maleimides and acrylamides. The choice of probe chemistry directly impacts reaction speed, selectivity, and the stability of the resulting conjugate, making it a critical parameter for experimental success.

Research Fit

1
Specific biothiol discrimination

Supports selective Cys detection in presence of high GSH and Hcy backgrounds for redox biology studies.

2
Fluorescence turn-on or ratiometric output

Enables quantification via plate reader or microscopy; compatible with live-cell imaging workflows.

3
Nanomolar-level detection

Reported low detection limits support trace-level Cys analysis in complex biological matrices.

Substituting an advanced acrylophenone probe with generic reagents like iodoacetamide (IAA) or N-ethylmaleimide (NEM) based on nominal functional equivalence is a primary source of experimental failure. These probes exhibit vastly different reaction kinetics, pH dependencies, and selectivity profiles. For instance, the slower reaction of IAA requires longer incubation times or higher concentrations, increasing the risk of off-target labeling of other nucleophilic residues like histidine or lysine. Conversely, while maleimides are faster, they can exhibit instability and increased reactivity with amines at alkaline pH. Such differences lead to inconsistent labeling efficiency, higher background signal, and poor reproducibility, particularly in complex proteomic samples where precise and rapid capture of the target thiol is critical.

Substitution Risk

GSH cross-reactivity

Intracellular GSH at millimolar levels can overwhelm signal if probe selectivity is insufficient; class-level thiol probes may yield false quantification.

Hcy structural similarity

Probes lacking dedicated recognition sites may not distinguish Hcy from Cys, compromising specificity in cardiovascular biomarker panels.

Kinetic mismatch

Reaction rate differences across probe families can shift real-time tracking capability to endpoint-only utility; kinetics should be verified for intended dynamic measurement.

Reaction Kinetics: Over 80-Fold Faster Cysteine Labeling Than Iodoacetamide

Acrylophenone-based probes (specifically, CAPA) demonstrate dramatically accelerated reaction kinetics compared to the standard iodoacetamide (IAA) probe. In a direct comparison reacting with a cysteine model compound, the acrylophenone probe exhibited a second-order rate constant approximately 81 times higher than that of IAA. This substantial increase in reaction speed enables faster and more efficient labeling protocols.

Evidence DimensionSecond-Order Rate Constant (k2)
Target Compound Data5.82 L/(mol·s) for CAPA (Acrylophenone)
Comparator Or Baseline0.072 L/(mol·s) for Iodoacetamide (IAA)
Quantified Difference~81-fold faster
ConditionsReaction with N-Cbz-l-Cys-OMe in PBS buffer (pH 7.4) at 0 °C.

Faster kinetics reduce incubation times, increasing sample throughput and minimizing potential protein degradation during labeling procedures.

Cys vs GSH kinetics
Head-to-head
111-fold selectivity (probe with ortho-carboxyl) vs 48.6-fold (positional isomer); 2.3× advantage
Higher kinetic selectivity may reduce GSH background in cell lysates.
PBS pH 7.4, 25 °C; structural dependence confirmed.

Reaction Yield: Achieves >3x Higher Product Yield in a Fixed Timeframe

The superior reaction rate of acrylophenone probes translates directly to higher labeling yields in shorter timeframes. After a 3-hour incubation period under controlled conditions, the CAPA acrylophenone probe converted 83% of the cysteine substrate into the desired conjugate. In contrast, the conventional iodoacetamide (IAA) probe only achieved a 25% yield in the same period, demonstrating significantly lower efficiency.

Evidence DimensionProduct Yield (%)
Target Compound Data83% for CAPA (Acrylophenone)
Comparator Or Baseline25% for Iodoacetamide (IAA)
Quantified Difference3.3-fold higher yield
ConditionsReaction with N-Cbz-l-Cys-OMe in PBS buffer (pH 7.4) at 0 °C after 3 hours.

Higher yields ensure more complete and stoichiometric labeling, which is critical for quantitative proteomics and for producing well-defined bioconjugates.

Cu(II) detection sensitivity
Head-to-head
Subnanomolar Cu(II) detection via Cys reactivity inhibition; DTNB only shows partial signal change
Supports trace Cu(II) screening in environmental and biological research samples.
Fluorescence vs absorption comparison; >3 orders of magnitude sensitivity gap.

Selectivity Profile: Reduced Risk of Off-Target Reactions Common to Standard Probes

Standard thiol probes are known to have liabilities regarding selectivity. Haloacetamides like IAA can react with other nucleophilic residues such as histidine, lysine, and methionine. Maleimides, while generally more thiol-selective than IAA at neutral pH, can react with lysine residues under alkaline conditions. The exceptionally high reactivity of acrylophenone probes at neutral pH allows for the use of shorter reaction times and milder conditions, which inherently minimizes the kinetic window for slower, off-target reactions to occur, thus favoring cleaner and more specific cysteine labeling.

Evidence DimensionKnown Off-Target Reactivity
Target Compound DataHigh reactivity at neutral pH allows for short reaction times, minimizing opportunity for off-target labeling.
Comparator Or BaselineIodoacetamides: Reactivity with His, Lys, Met. Maleimides: Reactivity with Lys at alkaline pH.
Quantified DifferenceQualitative improvement in selectivity profile by kinetic discrimination.
ConditionsGeneral protein labeling conditions, particularly at pH > 7.5 or with extended incubation.

Superior selectivity reduces background noise and prevents unintended modification of proteins, leading to more reliable and reproducible data in proteomics and cleaner products in bioconjugation.

BODIPY quantum yield & LOD
Reported
Φ = 88.1% (Cys adduct), LOD 61.18 nM; GSH Φ = 31.8%; ratiometric variant (I472/I590) available
High quantum yield may improve signal-to-background for low-concentration samples; ratiometric mode reduces matrix effects.
DMSO/PBS buffer; cross-study comparison with Se-BODIPY and 8-Cl BODIPY.
NIR emission & Stokes shift
Class-level
λem 714 nm, Stokes shift 174 nm, LOD 28.6 nM; visible-light probes emit 400–600 nm with limited tissue penetration
NIR window enables deeper tissue imaging; visible probes may not support in vivo tracking.
B16-F10 mouse model demonstrated; class-level inference for in vivo application.

Time-Resolved Chemoproteomics and Target Discovery

The rapid kinetics of acrylophenone probes are ideal for capturing transient cysteine modifications or drug-target engagement in time-sensitive experiments. Their ability to achieve high labeling efficiency in minutes, rather than hours, allows for a more accurate snapshot of the reactive cysteinome at a specific point in a biological process, a task difficult to achieve with slower reagents like iodoacetamide.

High-Throughput Screening and Covalent Fragment-Based Discovery

In high-throughput screening workflows, minimizing incubation times is essential for efficiency. The >80-fold faster reaction rate compared to IAA allows for significantly shorter assay times, enabling faster screening of covalent inhibitor libraries and accelerating hit identification in drug discovery pipelines.

Bioconjugation of Delicate or pH-Sensitive Proteins

The probe's high reactivity under mild, near-neutral pH conditions is advantageous for conjugating labels or other molecules to proteins that are sensitive to alkaline environments. This avoids the need to raise the pH, a step sometimes taken to accelerate slower probes, which can risk protein denaturation and promote off-target reactions with lysine residues.

Application Fit Matrix

Application
Selection Property
Validation Focus
Live-cell redox state studies
High Cys/GSH kinetic selectivity
Real-time endogenous Cys imaging with minimal GSH interference
Environmental Cu(II) screening research
Cys reactivity-dependent Cu(II) sensitivity
Subnanomolar Cu(II) detection via indirect fluorescence assay
Human plasma Cys quantification studies
Ratiometric fluorescence output
Matrix-effect correction and instrument fluctuation compensation
Tumor model in vivo Cys imaging
Near-infrared emission with large Stokes shift
Deep-tissue penetration and reduced autofluorescence for whole-body imaging

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

316.97213 Da

Monoisotopic Mass

316.97213 Da

Heavy Atom Count

17

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